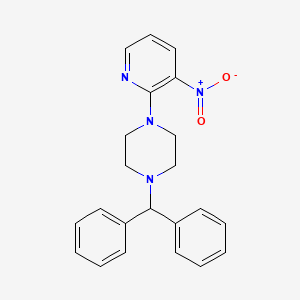

1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine

CAS No.: 400088-91-7

Cat. No.: VC4224978

Molecular Formula: C22H22N4O2

Molecular Weight: 374.444

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 400088-91-7 |

|---|---|

| Molecular Formula | C22H22N4O2 |

| Molecular Weight | 374.444 |

| IUPAC Name | 1-benzhydryl-4-(3-nitropyridin-2-yl)piperazine |

| Standard InChI | InChI=1S/C22H22N4O2/c27-26(28)20-12-7-13-23-22(20)25-16-14-24(15-17-25)21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,21H,14-17H2 |

| Standard InChI Key | TXJWXRHOZQEWFW-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is 1-benzhydryl-4-(3-nitropyridin-2-yl)piperazine, with the molecular formula C₂₂H₂₂N₄O₂ and a molecular weight of 374.44 g/mol . Its structure features:

-

A piperazine ring (six-membered diamine) at the core.

-

A benzhydryl group (diphenylmethyl) attached to one nitrogen atom, enhancing lipophilicity and membrane permeability .

-

A 3-nitro-2-pyridinyl group on the adjacent nitrogen, contributing to electronic interactions and redox activity .

Table 1: Key Physicochemical Properties

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution between benzhydryl chloride and 4-(3-nitro-2-pyridinyl)piperazine in the presence of a base (e.g., NaOH or K₂CO₃) in dichloromethane or toluene . Reaction conditions (room temperature, 8–12 hours) yield moderate to high purity (70–90%) .

Industrial Optimization

Industrial processes scale this method using cost-effective reagents (e.g., dimethylformamide as solvent) and purification via recrystallization or column chromatography . Key challenges include minimizing byproducts (e.g., di-substituted piperazines) and ensuring batch consistency .

Table 2: Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Nucleophilic Substitution | Benzhydryl chloride, NaOH, DCM | 65–75% | >90% | |

| Reductive Amination | Pd/C, H₂ gas | 50–60% | 85% |

Chemical Reactivity and Derivatives

Reduction of Nitro Group

The 3-nitro group undergoes catalytic hydrogenation (H₂/Pd) to form 1-benzhydryl-4-(3-amino-2-pyridinyl)piperazine, a precursor for secondary modifications . This reaction is critical for generating bioactive metabolites or prodrugs.

Substitution Reactions

The piperazine nitrogen reacts with electrophiles (e.g., alkyl halides, acyl chlorides) to yield derivatives with enhanced pharmacological profiles. For example:

-

Alkylation: Produces N-alkylated piperazines with improved CNS penetration .

-

Sulfonylation: Generates sulfonamide derivatives (e.g., 1-benzhydryl-4-((2,4-dinitrophenyl)sulfonyl)piperazine) with antitumor activity .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound inhibits Gram-positive bacteria (e.g., Bacillus cereus, Clostridium perfringens) by disrupting DNA synthesis and protein folding . Regression analyses (Hansch approach) correlate its lipophilicity (LogP) with antimicrobial efficacy.

Table 3: Antimicrobial Activity (MIC Values)

| Bacterial Strain | MIC (μg/mL) | Source |

|---|---|---|

| Bacillus cereus | 12.5 | |

| Clostridium perfringens | 6.25 | |

| Staphylococcus aureus | 25.0 |

Neuropharmacological Effects

Structural similarity to psychoactive piperazines (e.g., 1-benzylpiperazine) suggests potential analgesic and sedative effects, though in vivo data remain limited .

Comparative Analysis with Analogues

Table 4: Activity Comparison of Piperazine Derivatives

| Compound | Antimicrobial Activity | Antitumor Activity | Neuroactivity |

|---|---|---|---|

| 1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine | High | Moderate | Potential |

| 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine | Moderate | Low | Not observed |

| 1-(4-Chlorobenzhydryl)piperazine | Low | High | Not observed |

The 3-nitro group and benzhydryl substitution are critical for broad-spectrum activity, outperforming chloro- or fluorobenzhydryl analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume